molecular formula C23H22N2O5S B450360 METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE

METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B450360
M. Wt: 438.5g/mol
InChI Key: PZQIJHUGBRGWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

The synthesis of METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of various substrates with sulfur-containing reagents under specific conditions .

Industrial production methods often utilize optimized versions of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts such as palladium or copper. These reactions can introduce new functional groups or replace existing ones.

Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, Suzuki–Miyaura coupling reactions are often employed to form carbon-carbon bonds, using palladium catalysts and boron reagents .

Scientific Research Applications

METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and producing therapeutic effects .

Comparison with Similar Compounds

When compared to other thiophene derivatives, METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share the thiophene core but differ in their specific functional groups and applications, highlighting the versatility and potential of thiophene derivatives in various fields.

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5g/mol

IUPAC Name

methyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O5S/c1-13-8-7-9-15(12-13)20(26)25-22-18(23(28)30-4)14(2)19(31-22)21(27)24-16-10-5-6-11-17(16)29-3/h5-12H,1-4H3,(H,24,27)(H,25,26)

InChI Key

PZQIJHUGBRGWSK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC=C3OC)C)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC=C3OC)C)C(=O)OC

Origin of Product

United States

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